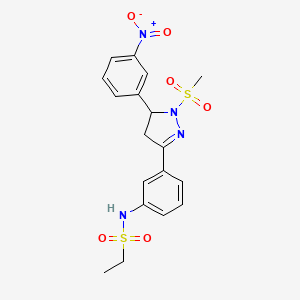

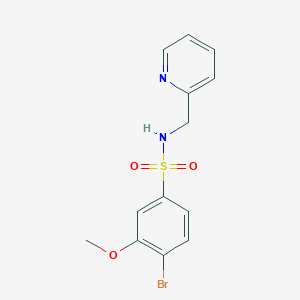

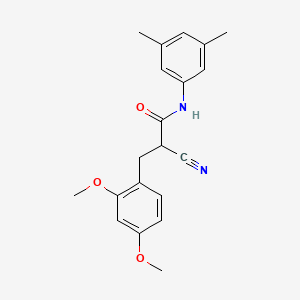

4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been explored in the provided studies. For instance, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized using substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with the introduction of different substituents such as fluorine, hydroxy, methoxy, and trimethoxy moieties . Another study reported the synthesis of Co(II) and Ni(II) complexes containing 4-((3-ethoxy-2-hydroxy benzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide, deduced from various spectroscopic techniques . Additionally, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine was characterized using FTIR, NMR, and UV-Visible spectroscopy .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using different techniques. For example, the Schiff base 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide was examined crystallographically and found to exist as the dominant form of enol-imines in both solid state and solutions . The crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was determined to be in a triclinic space group with extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond . Similarly, the molecular structures of 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and its metal complexes were confirmed by single crystal X-ray crystallography, revealing an octahedral coordination geometry around the metal atoms .

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions involving 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide. However, the synthesis processes described in the papers involve reactions such as condensation and complexation, which are fundamental in forming the sulfonamide derivatives and their metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were investigated using various methods. The spectroscopic studies of the Schiff base ligands highlighted the importance of tautomerism in determining their photochromic and thermochromic characteristics . The Co(II) and Ni(II) complexes were studied for fluorescence quenching with alizarin dye, and their free energy change was calculated using the Rehm-Weller equation . The antimicrobial activity and cytotoxicity of the compounds were also assessed, with some showing promising results against bacterial and fungal strains, as well as human cancer cell lines . Additionally, the ADMET properties of the compounds were calculated to predict their pharmacokinetic behavior .

Mecanismo De Acción

Mode of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound could potentially interact with its targets through bond formation or cleavage, leading to changes in the target’s structure or function .

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura coupling reactions, which are widely used in organic synthesis . These reactions involve the formation of carbon-carbon bonds, suggesting that the compound could potentially affect pathways involving carbon-carbon bond formation or cleavage .

Pharmacokinetics

The compound’s molecular weight (35722 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of functional groups such as the bromo, methoxy, and sulfonamide groups could also influence its metabolism and excretion .

Result of Action

Similar compounds have shown various biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .

Action Environment

The action of 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide could potentially be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules could affect the compound’s stability, efficacy, and mode of action . .

Propiedades

IUPAC Name |

4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3S/c1-19-13-8-11(5-6-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXWJNPJXOCURZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)

![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B3019110.png)

![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)

![Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3019113.png)

![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019114.png)

![2-[3-(Trifluoromethyl)phenyl]propanenitrile](/img/structure/B3019115.png)

![Methyl furo[3,2-c]pyridine-3-carboxylate](/img/structure/B3019116.png)

![2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B3019118.png)

![N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide](/img/structure/B3019120.png)